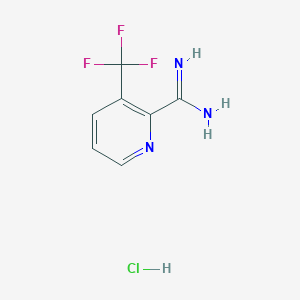

3-(Trifluoromethyl)picolinimidamide hydrochloride

Overview

Description

3-(Trifluoromethyl)picolinimidamide hydrochloride is a useful research compound. Its molecular formula is C7H7ClF3N3 and its molecular weight is 225.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Chemical Reactions Analysis

3-(Trifluoromethyl)picolinimidamide hydrochloride undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different products.

Reduction: It can be reduced using common reducing agents.

Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing trifluoromethyl groups exhibit enhanced biological activity against various pathogens. In particular, studies have shown that 3-(trifluoromethyl)picolinimidamide hydrochloride can inhibit the growth of bacterial strains, including Mycobacterium tuberculosis. This suggests potential applications in developing new antimicrobial agents .

Enzyme Inhibition

The structural characteristics of 3-(trifluoromethyl)picolinimidamide allow it to interact effectively with enzyme active sites. Studies have demonstrated that this compound can act as a competitive inhibitor for certain enzymes, which is crucial for drug design targeting specific biochemical pathways .

Organic Synthesis Applications

This compound serves as a versatile building block in organic synthesis:

- Peptide Synthesis : It can be utilized in the synthesis of peptides and other complex organic molecules.

- Functionalization : The compound can undergo various chemical reactions, making it suitable for further functionalization in synthetic chemistry .

Case Studies and Research Findings

Several studies highlight the effectiveness of this compound in various applications:

Mechanism of Action

The mechanism of action of 3-(Trifluoromethyl)picolinimidamide hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s reactivity and stability, making it effective in various chemical reactions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

3-(Trifluoromethyl)picolinimidamide hydrochloride can be compared with other similar compounds, such as:

6-(Trifluoromethyl)pyridine-2-carboximidamide hydrochloride: Similar in structure but with different positional isomers.

Trifluoromethyl-substituted pyridines: These compounds share the trifluoromethyl group but differ in their functional groups and applications.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Biological Activity

3-(Trifluoromethyl)picolinimidamide hydrochloride is a synthetic compound notable for its unique trifluoromethyl group and picolinimidamide structure. This compound has garnered attention due to its potential biological activities, particularly in therapeutic applications. The following sections detail its biological activity, mechanisms of action, and relevant case studies.

- Chemical Formula : C7H8ClF3N4

- Molecular Weight : Approximately 225.6 g/mol

- Solubility : Enhanced solubility in aqueous environments due to its hydrochloride form, making it suitable for various biochemical applications.

Biological Activity Overview

Preliminary studies indicate that this compound exhibits significant biological activity, particularly in the following areas:

- Enzyme Inhibition : The compound shows potential inhibitory effects on specific enzymes involved in metabolic pathways, which could be exploited for therapeutic purposes.

- Receptor Interaction : It interacts with various receptors, enhancing the understanding of its pharmacological profile.

- Therapeutic Applications : Potential applications include anti-cancer and anti-inflammatory treatments due to its ability to influence metabolic pathways.

The trifluoromethyl group in this compound significantly influences its lipophilicity and reactivity. This structural feature enhances the compound's bioavailability and effectiveness within biological systems. It is believed to modulate the activity of enzymes and receptors through direct interaction, potentially leading to altered signaling pathways.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 3-Chloro-5-(trifluoromethyl)picolinic acid | Chlorinated picoline structure | Contains a carboxylic acid group instead of an amide |

| 2-Chloro-4-(trifluoromethyl)pyridine | Pyridine ring instead of picoline | Different nitrogen positioning affects reactivity |

| 4-(Trifluoromethyl)aniline | Aniline structure with trifluoromethyl group | Lacks chlorination; primarily an aromatic amine |

| 6-(Trifluoromethyl)picolinimidamide | Similar imidamide structure | Different positional isomer affecting biological activity |

| 5-Fluoropicolinimidamide | Similar core structure | Contains a fluorine atom instead of trifluoromethyl group |

The uniqueness of this compound lies in its specific combination of functional groups that enhance its biological activity compared to structurally similar compounds.

Case Studies and Research Findings

- Anti-Cancer Activity : A study indicated that compounds similar to this compound exhibited potent inhibitory effects on cancer cell lines, demonstrating IC50 values significantly lower than traditional chemotherapeutics like 5-Fluorouracil. These findings suggest a promising avenue for further exploration in cancer therapeutics .

- Anti-Inflammatory Effects : Research has shown that the compound may inhibit specific inflammatory pathways, providing a basis for its potential use in treating inflammatory diseases. The modulation of cytokine production was noted as a significant effect .

- Antimicrobial Properties : Preliminary investigations into the antimicrobial activity of this compound have revealed effectiveness against various bacterial strains, indicating its potential utility in developing new antibiotics .

Properties

IUPAC Name |

3-(trifluoromethyl)pyridine-2-carboximidamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3N3.ClH/c8-7(9,10)4-2-1-3-13-5(4)6(11)12;/h1-3H,(H3,11,12);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNCREHQKMAQSGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C(=N)N)C(F)(F)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClF3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40594832 | |

| Record name | 3-(Trifluoromethyl)pyridine-2-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40594832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1179361-68-2 | |

| Record name | 3-(Trifluoromethyl)pyridine-2-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40594832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.